4-(cyclohexylmethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXWSGQXNJKLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclohexylmethyl Aniline and Its Derivatives
Direct Synthesis Routes to 4-(Cyclohexylmethyl)aniline
Direct synthesis methods provide an efficient pathway to this compound by constructing the final molecule in a single conceptual step from readily available starting materials. Catalytic reductive amination is the cornerstone of this approach, offering several distinct catalytic systems.
Catalytic Reductive Amination Approaches
Catalytic reductive amination involves the reaction of cyclohexanecarboxaldehyde (B41370) and aniline (B41778) to form an intermediate imine, which is then reduced in situ to the target secondary amine, this compound. This process can be achieved through various reducing agents and catalysts.
A common and effective method for the reductive amination of cyclohexanecarboxaldehyde and aniline involves the use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent. In a representative procedure, aniline and cyclohexanecarboxaldehyde are reacted in the presence of NaBH(OAc)₃ and acetic acid (AcOH) in a solvent like dichloroethane (DCE). This method, particularly when enhanced by microwave irradiation, has been shown to be highly efficient, affording cyclohexylmethylphenyl-amine in high yield.
| Reactants | Reducing Agent | Catalyst/Additive | Solvent | Temperature | Time | Yield (%) |
| Cyclohexanecarboxaldehyde, Aniline | Sodium Triacetoxyborohydride | Acetic Acid | Dichloroethane | 140 °C | 10 min (MW) | 91 |
Transition metal catalysts offer powerful alternatives for reductive amination, often with high selectivity and under various reaction conditions. Earth-abundant metals and precious metals like rhodium have been successfully employed.
Earth Metal Catalysis: Catalysts based on earth-abundant metals such as cobalt and molybdenum are gaining attention due to their cost-effectiveness and lower toxicity. A supported cobalt catalyst, Co@NC (cobalt nanoparticles on nitrogen-doped carbon), has been utilized for the reductive amination of cyclohexanecarboxaldehyde and aniline. sci-hub.ru This reaction typically proceeds under a hydrogen atmosphere at elevated temperatures. sci-hub.ru
Molybdenum sulfide (B99878) clusters also serve as effective catalysts for this transformation. rsc.orgrsc.org For instance, a diamino molybdenum sulfide cluster can catalyze the reductive amination of cyclohexanecarboxaldehyde with a substituted aniline, demonstrating the potential for this catalytic system with aniline itself. rsc.orgrsc.orgresearchgate.net The reaction proceeds with hydrogen gas as the reductant. rsc.orgrsc.org
| Catalyst | Reactants | Reductant | Solvent | Temperature (°C) | Pressure | Yield (%) |
| Co@NC (800-2h) | Cyclohexanecarboxaldehyde, Aniline | H₂ | Toluene (B28343) | 110 | 10 bar | 95 sci-hub.ru |
| Molybdenum Sulfide Cluster | Cyclohexanecarboxaldehyde, p-Chloronitrobenzene | H₂ | Toluene | 70 | 20 bar | 88 rsc.orgresearchgate.net |
Dirhodium Catalysts: Rhodium complexes are highly efficient for reductive amination, often requiring milder conditions. nih.govrsc.orgresearchgate.net For example, rhodium complexes have been used for the reductive amination of various aldehydes and amines, including those structurally similar to cyclohexanecarboxaldehyde and aniline. researchgate.net A protocol using a rhodium complex with carbon monoxide as the reducing agent has been shown to be effective for the reductive amination of cyclohexanecarboxaldehyde and p-anisidine, indicating its applicability to aniline. researchgate.net
This two-step, one-pot approach involves the initial formation of the aldimine from cyclohexanecarboxaldehyde and aniline, followed by its reduction via hydrosilylation. chemistryviews.orgnih.gov Various catalytic systems can effect this reduction. Catalysts based on iron, aluminum, and calcium have been reported for the hydrosilylation of a wide range of imines. chemistryviews.orgnih.gov The general applicability of these catalysts suggests their utility in reducing the imine formed from cyclohexanecarboxaldehyde and aniline to produce this compound. The reaction typically employs a silane (B1218182), such as phenylsilane (B129415) or triethoxysilane, as the hydrogen source. chemistryviews.org
| Catalyst Type | Example Catalyst | Silane Source | General Conditions |
| Iron | [BIAN]Fe(η⁶-Toluene) | (EtO)₃SiH | 70 °C sci-hub.ru |
| Aluminum | Cationic aluminum hydrides | Phenylsilane, Triethylsilane | Mild Conditions chemistryviews.org |
| Calcium | Ca(NTf₂)₂ / KPF₆ | Phenylsilane | Room Temperature nih.gov |
Reductive Amination Using Transition Metal Catalysis (e.g., Earth Metal Catalysis, Dirhodium Catalysts)
Hydrogenation of Aromatic Precursors
An alternative strategy for the synthesis of this compound involves the hydrogenation of a precursor molecule that already contains the aniline and benzyl (B1604629) moieties. This approach focuses on the reduction of an aromatic ring to the corresponding cyclohexane (B81311) ring.
This method uses a precursor such as N-(4-nitrobenzyl)aniline or a related (p-aminobenzyl)aniline derivative. The synthesis involves the catalytic hydrogenation of the aromatic ring of the benzyl group to a cyclohexyl group. google.com This transformation can be accomplished using various hydrogenation catalysts, such as palladium on carbon (Pd/C), under hydrogen pressure. google.com If a nitro-substituted precursor is used, the nitro group is typically reduced to an amino group in the same step or a preceding step. google.com This route is advantageous when the aromatic precursor is readily accessible.
| Precursor | Catalyst | Reaction Type | Product |
| N-(4-nitrobenzyl)aniline | Palladium on Carbon | Catalytic Hydrogenation | This compound |
| 4-Nitrodiphenylamine | Noble Metal Catalyst | Catalytic Hydrogenation | 4-Aminodiphenylamine (intermediate) google.com |
Reduction of Nitrocyclohexylmethylaniline Analogs
The reduction of aromatic nitro compounds stands as a cornerstone of aniline synthesis, offering a reliable and high-yielding pathway. This classical transformation is directly applicable to the synthesis of this compound from its nitro precursor, 4-(cyclohexylmethyl)nitrobenzene. The process involves the conversion of the nitro group (-NO₂) to a primary amine group (-NH₂).
A variety of reducing agents and catalytic systems can be employed for this purpose. wikipedia.org Catalytic hydrogenation is a prevalent method, utilizing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org This method is often conducted under a hydrogen atmosphere and is known for its efficiency and the clean nature of the reaction, typically yielding the desired aniline with water as the primary byproduct. Another widely used industrial method involves the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid. wikipedia.orgresearchgate.net This approach is cost-effective and robust.
Other reagents capable of effecting this transformation include sodium hydrosulfite, tin(II) chloride, and titanium(III) chloride. wikipedia.org The choice of method often depends on factors like substrate tolerance to specific reaction conditions, desired scale, and economic considerations. For instance, the reduction of 5-chloro-2-nitrobenzotrifluoride (B89720) to 4-chloro-2-trifluoromethylaniline is effectively achieved using a Raney nickel catalytic hydrogenation system, demonstrating the method's applicability to substituted nitroarenes. google.com
Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent/System | Typical Conditions | Reference |
|---|---|---|
| Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney Ni) | Hydrogen pressure, various solvents | wikipedia.org |
| Iron (Fe) in Acidic Media (HCl, Acetic Acid) | Refluxing acid | wikipedia.orgresearchgate.net |
| Tin(II) Chloride (SnCl₂) | Acidic solution | wikipedia.org |
Novel and Emerging Synthetic Strategies for Aniline Derivatives Applicable to Cyclohexylmethyl Systems
Modern organic synthesis has introduced several innovative strategies for constructing aniline derivatives that offer alternatives to traditional methods, often providing greater efficiency, milder conditions, and novel reactivity patterns. These emerging methods are broadly applicable to systems like this compound.
Direct C–H amination represents a highly atom-economical approach to aniline synthesis, as it circumvents the need for pre-functionalized starting materials like aryl halides or boronic acids. researchgate.netacs.org This strategy involves the direct conversion of an aromatic C–H bond into a C–N bond. Recent advancements have seen the development of iron-catalyzed C–H amination reactions that can produce primary anilines directly. acs.org These methods are operationally simple and can tolerate a wide range of functional groups, making them potentially suitable for the direct amination of cyclohexylbenzene (B7769038) to form this compound. Transition-metal-catalyzed cross-couplings remain a dominant method for arylamine synthesis, but often require pre-functionalization of the aromatic substrate. nih.gov However, directed C–H amination of arenes has seen rapid development, utilizing various transition metals like palladium, copper, and ruthenium. nih.gov
Electrochemical synthesis and photoredox catalysis have emerged as powerful tools in organic chemistry, enabling transformations under mild and environmentally friendly conditions. beilstein-journals.orgnih.gov
Electrochemical Synthesis: Aniline derivatives can be synthesized using electrochemical methods, which use electrical current to drive chemical reactions. For example, lignin-derived compounds can be converted to ortho-methoxy substituted anilines through an anodic oxidation step followed by amination. researchgate.net Another approach involves the electrochemical coupling of aniline derivatives through the formation and subsequent reduction of a temporary urea (B33335) linkage to form biaryls. nih.gov These principles could be adapted for cyclohexylmethyl systems.
Photoredox Catalysis: This strategy uses visible light to initiate catalytic cycles, allowing for unique and often challenging transformations. Dual photoredox and cobalt catalysis can be used to synthesize anilines from cyclohexanones, which act as aryl surrogates. researchgate.net The process involves the condensation of the cyclohexanone (B45756) with an amine to form a redox-active enamine, which then undergoes dehydrogenation to yield the aniline. researchgate.net Photoredox catalysis can also facilitate the nitration of anilines under mild conditions, which can then be reduced to diamine derivatives. beilstein-journals.org
Copper-catalyzed reactions offer a cost-effective and versatile platform for aniline synthesis. One notable strategy involves the dehydrogenative aromatization of cyclohexane derivatives. An efficient copper-catalyzed dehydrogenation method has been reported to synthesize meta-carbonyl phenols and anilines from carbonyl-substituted cyclohexanes. nih.gov This process proceeds through a cascade of dehydrogenation, amination, and further oxidation to achieve aromatization. nih.gov Additionally, copper/TEMPO catalytic systems are known to facilitate the aerobic dehydrogenation and oxidative coupling of anilines and related compounds. researchgate.net These dehydrogenation strategies provide a direct route from saturated carbocyclic precursors to the corresponding aromatic amines.
Electrochemical and Photoredox Catalysis in Aniline Synthesis
Synthesis of Substituted this compound Derivatives
Halogenated Derivatives (e.g., 4-Chloro-N-(cyclohexylmethyl)aniline, 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline)
The synthesis of halogenated derivatives often involves either starting with a halogenated aniline precursor or introducing the halogen at a specific stage of the synthesis. The examples provided highlight modifications on both the aniline ring and the nitrogen substituent.
4-Chloro-N-(cyclohexylmethyl)aniline: This compound is an N-substituted aniline rather than a C4-substituted one. Its synthesis can be achieved through reductive amination. This typically involves the reaction of 4-chloroaniline (B138754) with cyclohexanecarboxaldehyde in the presence of a reducing agent. A similar procedure using 4-chlorobenzaldehyde (B46862) and 4-chloroaniline with pinacolborane as the reducing agent proceeds at room temperature with high yield. rsc.org This demonstrates a viable and mild pathway for creating such N-alkylated aniline derivatives.
Table 2: Synthesis of N-Substituted Halogenated Anilines via Reductive Amination
| Aniline | Aldehyde/Ketone | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| 4-Chloroaniline | Cyclohexanecarboxaldehyde | e.g., NaBH(OAc)₃, Pinacolborane | 4-Chloro-N-(cyclohexylmethyl)aniline | rsc.org |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline: This compound, also known as Bromhexine, is a well-known pharmaceutical agent. Its synthesis involves a multi-step process. A key step is the nucleophilic substitution reaction between a halomethylated aniline derivative and cyclohexyl(methyl)amine. For example, 4-bromo-2-(chloromethyl)aniline can be reacted with cyclohexyl(methyl)amine in a solvent like dimethylformamide (DMF) at elevated temperatures to produce the desired product. The synthesis starts with brominated aniline precursors, followed by the introduction of the cyclohexyl(methyl)amino group.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(cyclohexylmethyl)nitrobenzene |
| Palladium-on-carbon |
| Platinum(IV) oxide |
| Raney nickel |
| Sodium hydrosulfite |
| Tin(II) chloride |
| Titanium(III) chloride |
| 4-chloro-2-trifluoromethylaniline |
| 5-chloro-2-nitrobenzotrifluoride |
| Cyclohexylbenzene |
| ortho-methoxy substituted anilines |
| N,N'-diarylureas |
| Cyclohexanone |
| Cobalt |
| Copper |
| TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy) |
| 4-Chloro-N-(cyclohexylmethyl)aniline |
| 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline (Bromhexine) |
| 4-chloroaniline |
| Cyclohexanecarboxaldehyde |
| 4-chlorobenzaldehyde |
| Pinacolborane |
| 4-bromo-2-(chloromethyl)aniline |
| Cyclohexyl(methyl)amine |
Trifluoromethylated Derivatives (e.g., N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline)
The synthesis of N-alkylated aniline derivatives, including those with trifluoromethyl groups, can be achieved through established methods such as reductive amination. While direct literature for the synthesis of N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline is not specified, a plausible and common route involves the reaction of 4-(trifluoromethyl)aniline (B29031) with cyclohexanecarboxaldehyde. This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Coupling reagents are often employed to facilitate the formation of amide bonds, which can be subsequently reduced. For instance, coupling of a carboxylic acid with an aniline like 4-methyl-3-(trifluoromethyl)aniline (B146406) can be performed using an activated ester method with methanesulfonyl chloride or with coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). google.com Similar principles apply to the synthesis of N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline, where the key step is the formation of the carbon-nitrogen bond between the cyclohexylmethyl moiety and the trifluoromethyl-substituted aniline.
Table 1: Proposed Synthesis of N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline
| Reactants | Reagents/Conditions | Product |
|---|---|---|
| 4-(Trifluoromethyl)aniline | 1. Cyclohexanecarboxaldehyde | N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline |
Methylated and Other Alkyl-Substituted Derivatives (e.g., N-(cyclohexylmethyl)-N-methyl-aniline, N-(4-Methylcyclohexyl)aniline)
The synthesis of methylated and other alkyl-substituted derivatives can be accomplished through various N-alkylation strategies, including reductive amination of ketones and aldehydes.
N-(cyclohexylmethyl)-N-methyl-aniline and Related Compounds A method for synthesizing N-(cyclohexylmethyl)-N-alkylamine derivatives involves the reaction of primary amines with pimelaldehyde using a tetracarbonylhydridoferrate catalyst. koreascience.kr This reaction, conducted at room temperature under an atmosphere of carbon monoxide, yields the corresponding N-(cyclohexylmethyl)-N-alkylamine derivatives in moderate yields. koreascience.kr This approach provides a pathway to the core N-(cyclohexylmethyl)amine structure, which can be synthesized from a variety of primary amines. koreascience.kr
N-(4-Methylcyclohexyl)aniline A direct method for synthesizing N-alkylated anilines involves the Lewis acid-catalyzed reductive N-alkylation of anilines with ketones. rsc.org For example, the synthesis of N-1-(4-Methylcyclohexyl)-N-ethylaniline was achieved by reacting N-ethylaniline with 4-methylcyclohexanone (B47639) in the presence of tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) as the catalyst and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. rsc.org The reaction was conducted in toluene at 120 °C and produced the target tertiary arylamine with a 76% isolated yield. rsc.org This methodology is applicable for the synthesis of N-(4-Methylcyclohexyl)aniline by using aniline as the starting amine.
Table 2: Synthesis of N-1-(4-Methylcyclohexyl)-N-ethylaniline
| Reactants | Catalyst/Reagent | Solvent/Temp. | Yield | Reference |
|---|---|---|---|---|
| N-ethylaniline | Sn(OTf)₂ | Toluene / 120 °C | 76% | rsc.org |
Derivatization via Cyano Groups (e.g., Cyanation of Bromhexine)
The introduction of cyano groups onto an aniline derivative can be exemplified by the cyanation of Bromhexine. Bromhexine, which is chemically N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine, contains a substituted aniline ring.
A study reports the synthesis of 4-Amino-5-{[cyclohexyl(methyl)amino]methyl}isophthalonitrile through the cyanation of Bromhexine. iucr.org The reaction was performed in a pressure tube using a mixture of Bromhexine, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) as the cyanide source, sodium carbonate (Na₂CO₃), copper(I) iodide (CuI), and 1-butylimidazole (B119223) in o-xylene (B151617) as the solvent. iucr.org The mixture was heated at 433 K (160 °C) for 24 hours, resulting in the substitution of the bromine atoms with cyano groups to yield the dinitrile product with a 62% yield. iucr.org This transformation demonstrates a method for converting bromo-substituted anilines into their corresponding cyano derivatives. iucr.orgresearchgate.net
Table 3: Cyanation of Bromhexine
| Reactant | Reagents & Catalyst | Solvent/Conditions | Product | Yield | Reference |
|---|
Chemical Reactivity and Transformation Pathways of 4 Cyclohexylmethyl Aniline
Amination Reactions and Their Mechanistic Aspects
The functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry, offering a direct route to modify organic molecules. For a compound like 4-(cyclohexylmethyl)aniline, C-H amination can occur at several positions: the aromatic ring, the benzylic methylene (B1212753) bridge, or the cyclohexyl ring. The selectivity of these reactions is dictated by the catalyst and reaction conditions employed.
Chemo- and Site-Selective C-H Amination with Catalysts
The direct amination of C-H bonds in this compound can be guided to specific sites using various catalytic systems. The primary targets for amination are the electron-rich aromatic ring and the activated benzylic C-H bonds of the methylene group.
Aromatic C-H Amination: The aniline (B41778) moiety strongly activates the aromatic ring, directing electrophilic substitutions or radical additions to the ortho and para positions. Since the para position is already substituted, amination is expected to occur at the ortho position. Photoelectrocatalytic methods, using catalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or acridinium (B8443388) salts, can facilitate the C-H amination of unactivated and electron-rich arenes. chemrxiv.orgresearchgate.net These reactions proceed by generating an arene radical cation, which is then attacked by a nitrogen nucleophile. For this compound, this approach would likely yield the ortho-aminated product.
Benzylic C-H Amination: The C-H bonds on the methylene carbon adjacent to the benzene (B151609) ring are benzylic and thus weaker than typical aliphatic C-H bonds. They are susceptible to amination through hydrogen atom abstraction (HAT) mechanisms. Catalytic systems employing N-hydroxyphthalimide (NHPI) can generate the phthalimide (B116566) N-oxyl (PINO) radical, which selectively abstracts a benzylic hydrogen. The resulting carbon-centered radical is then trapped by a nitrogen source. researchgate.net Similarly, electrophotocatalytic methods using a trisaminocyclopropenium (TAC) ion catalyst can convert benzylic C-H bonds into amides via a Ritter-type reaction. nih.gov Copper-catalyzed systems using potent oxidants like N-fluorobenzenesulfonimide (NFSI) have also proven effective for the amination of secondary benzylic C-H bonds, a reaction directly applicable to the methylene bridge in this compound. chemrxiv.org
The table below summarizes representative catalytic systems applicable to the C-H amination of substrates similar to this compound.
| Target C-H Site | Catalytic System | Nitrogen Source | Probable Product Structure | Ref. |
| Aromatic (ortho) | DDQ / Visible Light (Photoelectrocatalysis) | Carbamates (e.g., BocNH₂) | Ortho-aminated aniline derivative | chemrxiv.org |
| Aromatic (ortho) | Hematite / Light (Photoelectrocatalysis) | Azoles (e.g., Pyrazole) | Ortho-azolyl aniline derivative | nih.gov |
| Benzylic (-CH₂-) | NHPI / Dialkyl Azodicarboxylate | Dialkyl Azodicarboxylate | N-Hydrazinyl derivative at benzylic carbon | researchgate.net |
| Benzylic (-CH₂-) | [MnIII(ClPc)]₂ | Sulfonamides | N-Sulfonylamine at benzylic carbon | nih.gov |
| Benzylic (-CH₂-) | Cu(I) / NFSI | Sulfonamides, Benzamides | N-Acyl or N-sulfonylamine at benzylic carbon | chemrxiv.org |
Mechanistic Studies of Catalytic Amination Processes
The mechanisms of these amination reactions are diverse and depend on the catalytic approach.
Radical Cation Pathway: In photoredox and photoelectrocatalytic systems, the reaction is often initiated by a single-electron transfer (SET) from the electron-rich arene ring of this compound to the photo-excited catalyst (e.g., DDQ* or Acr⁺*). chemrxiv.orgresearchgate.net This generates an arene radical cation. A nitrogen nucleophile then attacks this electrophilic intermediate, typically at the ortho position, forming a cyclohexadienyl radical. Subsequent deprotonation and oxidation complete the catalytic cycle, regenerating the catalyst and yielding the aminated product. nih.gov
Proposed Mechanism for Aromatic C-H Amination via Photoredox Catalysis
Excitation: Catalyst absorbs light to reach an excited state (Cat*).
SET: Cat* oxidizes the aniline to an arene radical cation.
Nucleophilic Attack: A nitrogen nucleophile (Nu-H) attacks the radical cation.
Deprotonation & Oxidation: The resulting adduct loses a proton and an electron to yield the final product and regenerate the ground-state catalyst.
Hydrogen Atom Abstraction (HAT) Pathway: For benzylic amination, the mechanism often involves a HAT step. Catalysts like NHPI generate a radical (PINO) that abstracts a hydrogen atom from the benzylic position due to its relatively low bond dissociation energy. researchgate.net This creates a stabilized benzylic radical. This radical is then trapped by a nitrogen-containing species, such as a dialkyl azodicarboxylate, to form a new C-N bond. researchgate.net
Nitrene Insertion Pathway: Although less common for intermolecular reactions on simple alkylbenzenes, some metal-catalyzed aminations proceed through a metal-nitrene or metal-nitrenoid intermediate. researchgate.netnih.gov An iron or rhodium catalyst, for example, can react with a nitrogen source (like an azide (B81097) or hydroxylamine (B1172632) derivative) to form a highly reactive metal-nitrene species. This electrophilic intermediate can then directly insert into a C-H bond. researchgate.netuni-heidelberg.de
Condensation and Imine Formation Reactions
The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. wikipedia.org When derived from an aniline, these imines are specifically termed anils.
The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal (or carbinolamine) intermediate, followed by acid- or base-catalyzed dehydration to yield the stable imine and a molecule of water. libretexts.org The presence of the bulky cyclohexylmethyl group at the para position does not significantly hinder the reactivity of the distant amino group.
General Reaction for Imine Formation R-CHO + H₂N-Ar → R-CH(OH)-NH-Ar → R-CH=N-Ar + H₂O (Aldehyde + this compound → Hemiaminal → Imine + Water)
These condensation reactions are fundamental in organic synthesis, as the resulting imine C=N bond can be further reduced to form secondary amines or act as an electrophile in addition reactions. This reactivity is a cornerstone for building molecular complexity. For instance, multicomponent reactions often utilize in situ imine formation as a key step. A catalyst-free, one-pot reaction between an aniline, a pyrazole (B372694) aldehyde, and 4-hydroxycoumarin (B602359) demonstrates this principle, where the initial step is the condensation of the aniline and aldehyde to form an imine intermediate. researchgate.net
Derivatization via the Amino Group
The nucleophilic amino group is the primary site for derivatization in this compound, enabling a wide range of transformations including N-alkylation, N-acylation, and the construction of various nitrogen-containing heterocycles.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom (N-alkylation) can be achieved by reacting this compound with alkylating agents like alkyl halides or alcohols. A significant challenge in N-alkylation is preventing over-alkylation, which leads to mixtures of secondary and tertiary amines. psu.edu To achieve selective mono-alkylation, specific catalytic systems are often employed. These include phase-transfer catalysts for reactions with alkyl halides or transition metal catalysts (e.g., cobalt or iridium-based) for reactions with alcohols, which offer a greener "borrowing hydrogen" methodology. rsc.orggoogle.comrsc.org
N-Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, readily forms amides. For example, reacting this compound with acetic anhydride (B1165640) would produce N-(4-(cyclohexylmethyl)phenyl)acetamide. This reaction is highly efficient and proceeds via nucleophilic acyl substitution. reddit.com N-acylation is a crucial transformation for several reasons:
It serves as a robust protecting group strategy for the amino group.
It significantly reduces the activating effect of the amino group on the aromatic ring by delocalizing the nitrogen lone pair onto the adjacent carbonyl oxygen. This allows for more controlled subsequent electrophilic aromatic substitution reactions, preventing polysubstitution.
The table below outlines common derivatization reactions at the amino group.
| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Ref. |
| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃), Phase-Transfer Catalyst | Secondary/Tertiary Amine | psu.edugoogle.com |
| N-Alkylation | Alcohol | Transition Metal (e.g., Co, Ru, Ir) | Secondary Amine | rsc.orgrsc.org |
| N-Acylation | Acetic Anhydride | Typically no catalyst needed | Amide | reddit.com |
| N-Acylation | Benzoyl Chloride | Base (e.g., Pyridine) | Amide | - |
Formation of Heterocyclic Compounds (e.g., Pyrimidine (B1678525), Pyrazole, Quinazoline Scaffolds)
The amino group of this compound is a key functional handle for constructing medicinally important heterocyclic scaffolds through cyclization and condensation reactions.
Pyrimidine Scaffolds: Pyrimidines can be synthesized by reacting an aniline with a pre-functionalized pyrimidine core or through multicomponent reactions. A common method is the nucleophilic aromatic substitution (SNAr) of halogens on a pyrimidine ring. For example, the reaction of this compound with 2,4,6-trichloropyrimidine (B138864) can lead to mono- or di-substituted products, where the aniline displaces one or more chlorine atoms. researchgate.net The regioselectivity of the substitution is influenced by the reaction conditions and the electronic nature of the aniline. researchgate.net Similarly, ethyl 2-chloro-pyrimidine-5-carboxylates react with anilines to yield 2-(arylamino)pyrimidine derivatives. derpharmachemica.com
Pyrazole Scaffolds: While pyrazoles are classically formed from hydrazines, modern methods allow for their direct synthesis from primary amines. A one-pot procedure involves reacting an aniline with a 1,3-dicarbonyl compound (like 2,4-pentanedione) and an aminating agent such as O-(4-nitrobenzoyl)hydroxylamine. acs.org This method provides direct access to N-aryl pyrazoles, and this compound would be a suitable substrate, yielding a 1-(4-(cyclohexylmethyl)phenyl)-3,5-dimethyl-1H-pyrazole. acs.org Another route involves the conversion of the aniline into a hydrazine (B178648) derivative, followed by a classical Knorr cyclocondensation with a β-ketoester. mdpi.com
Quinazoline Scaffolds: Quinazolines are bicyclic heterocycles typically formed from aniline derivatives that contain an ortho-substituent. A powerful, metal-free, four-component reaction allows for the synthesis of 2-aryl-quinazolines directly from simple anilines, two equivalents of an aromatic aldehyde, and ammonium (B1175870) iodide. rsc.org This reaction proceeds through ortho C-H functionalization of the aniline starting material. Alternatively, this compound can be used as the "anilino" component in the synthesis of 4-anilinoquinazolines by reacting it with a 4-chloroquinazoline (B184009) precursor, a key step in the synthesis of many kinase inhibitors. nih.gov
Reactions Involving the Cyclohexyl Moiety
Reactions involving the cyclohexyl ring itself are generally less facile than those involving the aromatic aniline portion. However, under forcing conditions such as high temperature or in the presence of specific catalysts, the cyclohexyl group can undergo transformations. For instance, studies on analogous compounds like 2-phenylcyclohexanol (B1664101) have shown that dehydration can lead to extensive rearrangement and ring contraction, forming cyclopentyl derivatives. dss.go.th While not a direct reaction of this compound, this illustrates a potential pathway for the cyclohexyl ring under certain chemical environments, particularly those involving carbocation intermediates. Pyrolysis of related structures has also been shown to yield products of ring contraction. dss.go.th
The primary influence of the cyclohexyl group on the molecule's reactivity is often steric, hindering access to the amine functionality or the aromatic ring. This steric hindrance can affect rates of reaction and the regioselectivity of transformations on the aniline part of the molecule. solubilityofthings.com
Degradation and Environmental Fate Pathways
The environmental fate of this compound is governed by a series of transformation and transport processes, including its breakdown in aquatic environments, catalytic degradation, and interactions with soil and sediment.
Aquathermolysis, the reaction with heated water, is a significant degradation pathway for compounds structurally similar to this compound, particularly under conditions relevant to geothermal processes or industrial applications. researchgate.net Research on N-cyclohexylaniline, a closely related model compound, provides critical insights into this process. The primary mechanism involves the heterolytic cleavage of the C–N bond between the cyclohexyl ring and the nitrogen atom. researchgate.net
This cleavage is proposed to proceed via a carbocation mechanism, leading to the formation of a cyclohexyl carbocation and an aniline molecule. researchgate.net The resulting cyclohexyl carbocation is unstable and can undergo rapid rearrangement. The major products observed from the degradation of N-cyclohexylaniline are methylcyclopentene and cyclohexene (B86901), which are formed from the intermediate cyclohexyl carbocation. researchgate.net This suggests that under similar aquathermal conditions, the degradation of this compound would likely proceed through the cleavage of the C-C bond between the cyclohexyl and methyl groups or the C-N bond, leading to related degradation products.
The table below summarizes the key aspects of this degradation pathway based on studies of analogous compounds.
| Degradation Pathway | Proposed Mechanism | Key Intermediates | Major Products |
| Aquathermolysis | Heterolytic C-N Bond Cleavage | Cyclohexyl Carbocation | Aniline, Methylcyclopentene, Cyclohexene |
Data derived from studies on the model compound N-cyclohexylaniline. researchgate.net
The rate of aquathermal degradation of aniline derivatives can be significantly influenced by catalysts. Acidic conditions, specifically the presence of hydroxonium ions (H₃O⁺), have been shown to catalyze the C–N bond cleavage by promoting the formation of the carbocation intermediate. researchgate.net
Furthermore, various transition metal ions are effective catalysts for this degradation process. Theoretical studies using Density Functional Theory (DFT) on N-cyclohexylaniline have shown that transition metal ions can substantially lower the kinetic energy barrier for the C–N bond breakage. researchgate.net The catalytic activity of the studied ions follows a specific sequence.
The table below illustrates the relative catalytic activity of different ions on the degradation of N-cyclohexylaniline.
| Catalyst | Relative Catalytic Strength |
| Copper (Cu²⁺) | Very High |
| Cobalt (Co²⁺) | High |
| Nickel (Ni²⁺) | High |
| Hydroxonium (H₃O⁺) | Medium |
| Iron (Fe²⁺) | Medium |
Based on DFT calculations for N-cyclohexylaniline, the catalytic activity is reported as Cu²⁺ ≫ Co²⁺ ≈ Ni²⁺ > Fe²⁺. researchgate.net Copper(II) ions, while highly effective, may be poisoned by the aniline product formed during the reaction. researchgate.net
Phototransformation is another potential environmental degradation pathway for this compound. Aromatic amines can undergo photochemical oxidation in the presence of sunlight and molecular oxygen. epa.gov In aquatic environments, this process can be enhanced by photosensitizing agents like algae. epa.gov The reaction with hydroxyl radicals (•OH) in the atmosphere is a calculated pathway for the degradation of related compounds like cyclohexylamine (B46788) carbonate.
Hydrolysis, the cleavage of chemical bonds by water, can also contribute to the degradation of aniline derivatives. Under acidic or basic conditions, urea (B33335) derivatives containing a cyclohexylmethyl group can hydrolyze to release the corresponding amines and carbon dioxide. evitachem.com While this compound itself is not a urea, the aniline moiety can be susceptible to hydrolysis under certain pH conditions, potentially leading to the cleavage of the C-N bond, although this is generally a slower process compared to other degradation pathways.
Biodegradation is a crucial process for the removal of aniline and its derivatives from the environment. Studies on aniline biodegradation in aerobic microcosms have identified several bacterial genera capable of degrading these compounds. mdpi.com Bacteria such as Acinetobacter, Comamonas, and Zoogloea are known to utilize aniline as a carbon and nitrogen source, breaking it down into intermediates of the TCA cycle. mdpi.com The degradation of this compound would likely be initiated by microbial communities capable of attacking either the aromatic ring or the cyclohexyl moiety. For instance, cyclohexylamine can undergo aerobic biodegradation, with pathways including hydrolysis and oxidation. The complete mineralization of this compound would depend on the presence of microbial consortia with the necessary enzymatic machinery. mdpi.com
The environmental distribution of this compound is heavily influenced by its adsorption and desorption behavior in soil and sediment. As an organic amine, its sorption is controlled by factors such as soil pH, organic matter content, and clay content. dss.go.thresearchgate.net The molecule possesses both a hydrophobic part (the cyclohexylmethyl group) and a polar, ionizable part (the aniline group). solubilityofthings.com
In acidic soils, the aniline group will be protonated, forming a cation. This cationic form can strongly adsorb to negatively charged sites on clay minerals and organic matter through ion exchange. dss.go.th In neutral to alkaline soils, the neutral form of the amine will predominate, and adsorption will be mainly driven by hydrophobic partitioning into soil organic matter. researchgate.net The Freundlich and Langmuir isotherm models are commonly used to describe the equilibrium of aniline adsorption on various adsorbents. scielo.org.mxresearchgate.net
The table below summarizes the key factors influencing the adsorption of aniline derivatives in soil.
| Influencing Factor | Effect on Adsorption | Mechanism |
| Soil Organic Matter | Increased Adsorption | Hydrophobic Partitioning |
| Clay Content | Increased Adsorption | Ion Exchange, Surface Adsorption |
| pH | pH-Dependent | At low pH, protonation leads to strong cation exchange. At higher pH, hydrophobic partitioning dominates. |
This behavior is based on general studies of aniline and its derivatives in soil. dss.go.thresearchgate.net
Modeling the environmental distribution requires considering these partitioning processes (soil-water, air-water) to predict the compound's fate and transport in different environmental compartments.
Spectroscopic Characterization and Structural Analysis of 4 Cyclohexylmethyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. byjus.com It is based on the magnetic properties of certain atomic nuclei, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. byjus.comlibretexts.org
Proton (1H) NMR Principles and Applications
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. byjus.com It focuses on the hydrogen nuclei (protons) within a molecule. slideshare.net The key principles of ¹H NMR involve chemical shift, integration, and spin-spin splitting. pressbooks.pub
Chemical Shift (δ): The position of a signal in an NMR spectrum, known as the chemical shift, is indicative of the proton's chemical environment. libretexts.orgpressbooks.pub Electrons surrounding a proton create a local magnetic field that shields the nucleus from the externally applied field. Protons in different electronic environments experience different levels of shielding, causing them to resonate at distinct frequencies. slideshare.net Protons near electronegative atoms or unsaturated groups are deshielded and appear at higher chemical shifts (downfield). pressbooks.pub For instance, aromatic protons typically resonate in the 7-8 ppm range, while protons on carbons adjacent to an oxygen atom appear around 3-4 ppm. libretexts.org
Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. pressbooks.pub This integration provides a ratio of the different types of protons in the molecule.
Spin-Spin Splitting (Coupling): The interaction between non-equivalent protons on adjacent carbons leads to the splitting of NMR signals into multiple peaks (multiplets). The 'n+1' rule is often applied, where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons. This splitting pattern provides valuable information about the connectivity of atoms. pressbooks.pub
In the context of 4-(cyclohexylmethyl)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) bridge protons (-CH₂-), and the various protons of the cyclohexyl ring. The aromatic protons would likely appear as a complex multiplet in the aromatic region of the spectrum. The methylene protons, being adjacent to both the aromatic ring and the cyclohexyl group, would have a characteristic chemical shift and splitting pattern. The cyclohexyl protons would exhibit a range of signals, likely overlapping, in the aliphatic region of the spectrum. The proton attached to the nitrogen atom of the amine group often appears as a broad signal and its position can be concentration-dependent. pressbooks.pub
Carbon (13C) NMR Principles and Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. slideshare.net Unlike the abundant ¹²C isotope, the ¹³C isotope possesses a nuclear spin that makes it NMR-active. fiveable.me
Chemical Shift: The chemical shift range in ¹³C NMR is much wider (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. slideshare.net The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbons in aromatic rings typically absorb in the 120-150 ppm range. libretexts.org
Proton Decoupling: ¹³C NMR spectra are most commonly recorded with proton decoupling, which means that the coupling between carbon and hydrogen atoms is removed. This simplifies the spectrum so that each unique carbon atom appears as a single sharp line. fiveable.me The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. fiveable.meacs.org
For this compound, the ¹³C NMR spectrum would reveal the number of unique carbon environments. Due to the symmetry of the para-substituted benzene (B151609) ring, only four signals would be expected for the aromatic carbons. libretexts.org The methylene bridge carbon and the carbons of the cyclohexyl ring would also give rise to distinct signals in the aliphatic region of the spectrum.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Advanced NMR techniques, particularly two-dimensional (2D) NMR, are invaluable for elucidating complex structures and stereochemistry. ipb.ptresearchgate.net
Correlation Spectroscopy (COSY): COSY is a 2D NMR technique that shows correlations between protons that are coupled to each other. This is particularly useful for tracing out the spin systems within a molecule, such as the interconnected protons of the cyclohexyl ring in this compound.
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. This allows for unambiguous assignment of which protons are bonded to which carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is critical for determining stereochemistry and conformation. For this compound, NOESY could be used to study the preferred conformation of the cyclohexyl ring and its orientation relative to the aniline (B41778) moiety.
The application of these advanced techniques can provide a comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound in solution. auremn.org.brresearchgate.net For instance, the analysis of coupling constants and the use of ¹³C NMR have been shown to be effective methods for the conformational analysis of cyclohexane (B81311) derivatives. cdnsciencepub.comresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule. orientjchem.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. orientjchem.org
Analysis of Vibrational Frequencies and Functional Group Identification
Beyond the N-H stretch, other vibrational modes in the IR spectrum can help to confirm the structure of this compound.
N-H Bending: Primary amines exhibit an N-H bending (scissoring) vibration in the 1550-1650 cm⁻¹ region. orgchemboulder.comlibretexts.org This band is often broad. spcmc.ac.in Aniline, for example, shows an N-H bend at 1619 cm⁻¹. orgchemboulder.comvscht.cz
C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ range and is usually strong. orgchemboulder.comlibretexts.org For aniline, this band appears at 1281 cm⁻¹. orgchemboulder.comvscht.cz
Aromatic C-H and C=C Stretching: Aromatic rings show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org
Aliphatic C-H Stretching: The cyclohexylmethyl group will give rise to C-H stretching vibrations for its sp³ hybridized carbons in the 2850-3000 cm⁻¹ range. libretexts.org
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ region and can be indicative of the substitution pattern. libretexts.org
The combination of these characteristic absorption bands in the IR spectrum provides a molecular "fingerprint" that helps to confirm the presence of the primary amine, the aromatic ring, and the cyclohexyl group in the structure of this compound. orientjchem.orgccsenet.orgmaterialsciencejournal.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI-MS) provides detailed information about the molecule's fragmentation pattern, which is crucial for structural confirmation.
In the mass spectrometer, this compound (molecular weight: 189.30 g/mol ) is ionized to form a molecular ion (M•+), which then undergoes fragmentation. The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral radicals.
A primary and highly characteristic fragmentation process for amines is alpha-cleavage . libretexts.org This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this compound, the structure contains two key sites for alpha-cleavage: the bond between the methylene bridge and the phenyl ring, and the bond between the methylene bridge and the cyclohexyl ring.
Benzylic Cleavage: The bond between the aniline moiety and the cyclohexylmethyl group is a benzylic position. Cleavage at this C-N bond can lead to the formation of a benzyl-type cation. However, a more dominant pathway in benzylamines involves cleavage of the C-C bond adjacent to the aromatic ring. nih.gov
Formation of Tropylium (B1234903) Ion: A common fragmentation for benzyl (B1604629) derivatives is the formation of the stable tropylium cation at m/z 91.
Alpha-Cleavage at the C-N bond: Cleavage of the bond between the nitrogen and the benzylic carbon can result in the loss of a cyclohexylmethyl radical, leading to a fragment corresponding to the aniline cation at m/z 93. Conversely, the formation of a cyclohexylmethyl cation would yield a peak at m/z 97.
Dominant Alpha-Cleavage: The most common fragmentation pathway in aliphatic amines involves breaking the C-C bond nearest to the nitrogen atom to yield a resonance-stabilized, nitrogen-containing cation. libretexts.org In the case of this compound, the most probable alpha-cleavage involves the loss of the cyclohexyl group as a radical (•C₆H₁₁), leading to a highly stable, resonance-stabilized ion at m/z 106.
The collision-induced dissociation (CID) mass spectra of protonated benzylamines can be complex, sometimes involving rearrangements and the loss of ammonia (B1221849). nih.gov
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 189 | [C₁₃H₁₉N]•+ | Molecular Ion (M•+) |
| 106 | [C₇H₈N]+ | Alpha-cleavage with loss of cyclohexyl radical (•C₆H₁₁) |
| 93 | [C₆H₇N]•+ | Cleavage with loss of cyclohexylmethyl radical (•C₇H₁₃) |
| 91 | [C₇H₇]+ | Rearrangement and cleavage to form tropylium ion |
High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy, typically to four or five decimal places. spectralworks.com This technique allows for the differentiation between compounds that may have the same nominal mass but different chemical formulas.
For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₉N. The calculated exact mass of the protonated molecule, [M+H]⁺, can be compared to the experimentally measured value. This high level of precision is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. spectralworks.com For instance, HRMS has been used to confirm the structures of related N-alkylated aniline derivatives, where found values match calculated values with minimal error. rsc.org
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Anticipated Use |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₂₀N⁺ | 190.1596 | Confirmation of elemental composition |
| [M+Na]⁺ | C₁₃H₁₉NNa⁺ | 212.1415 | Confirmation via sodium adduct |
Fragmentation Pathways and Alpha-Cleavage
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is primarily determined by the aniline chromophore.
The aniline molecule exhibits strong absorption bands due to π → π* electronic transitions within the benzene ring. The presence of the amino group (-NH₂) modifies the spectrum of benzene, causing a shift in the absorption maxima to longer wavelengths (a bathochromic shift). The addition of an alkyl substituent, such as the cyclohexylmethyl group, to the aniline core typically induces a further, albeit smaller, bathochromic shift. The spectrum is expected to show characteristic absorption bands similar to aniline but slightly shifted. For comparison, aniline in ethanol (B145695) typically shows a primary absorption band around 230 nm and a secondary, less intense band around 280 nm. researchgate.net
| Compound | Chromophore | Expected λmax (nm) | Electronic Transition |
|---|---|---|---|
| Aniline | Phenylamine | ~230, ~280 | π → π |
| This compound | 4-Alkyl-substituted Phenylamine | ~235, ~285 (Predicted) | π → π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creativebiomart.net This technique can provide detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
For this compound, a single-crystal X-ray diffraction study would elucidate:
The conformation of the cyclohexyl ring (typically a stable chair conformation).
The precise bond lengths and angles of the aniline ring and the methylene bridge.
The torsional angle describing the orientation of the cyclohexyl group relative to the plane of the phenyl ring.
Intermolecular interactions, such as hydrogen bonding involving the amine (-NH₂) group, which dictate how the molecules pack together in the crystal lattice.
| Structural Parameter | Information Provided |
|---|---|
| Bond Lengths (Å) | Provides data on C-C, C-N, C-H, and N-H bond distances. |
| Bond Angles (°) | Determines the geometry around each atom (e.g., sp², sp³ hybridization). |
| Torsion Angles (°) | Defines the 3D conformation, including the cyclohexyl ring shape and its orientation. |
| Unit Cell Dimensions | Describes the size and shape of the repeating crystalline unit. |
| Intermolecular Contacts | Identifies hydrogen bonds and van der Waals forces in the crystal packing. |
Other Spectroscopic and Analytical Techniques (e.g., Raman Spectroscopy)
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to infrared (IR) spectroscopy. spectroscopyonline.com It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon framework of this compound.
The Raman spectrum of this compound would exhibit characteristic bands for both the aniline and cyclohexyl moieties.
Aniline Moiety: Strong bands corresponding to the aromatic ring's C=C stretching vibrations (typically 1580-1620 cm⁻¹) and the ring breathing mode (~1000 cm⁻¹) would be prominent. arxiv.org
Cyclohexyl Moiety: Vibrations of the saturated ring system, such as CH₂ scissoring (~1450 cm⁻¹), twisting, and wagging modes, would be clearly visible.
Aliphatic C-H Stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the cyclohexyl and methylene groups.
Raman spectroscopy can effectively distinguish between isomers and provide a detailed fingerprint of the molecule's vibrational modes. spectroscopyonline.com
| Wavenumber (cm⁻¹) | Assignment | Associated Moiety |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | Phenyl Ring |
| 2850-2950 | Aliphatic C-H Stretch | Cyclohexyl & Methylene |
| ~1600 | Aromatic C=C Stretch | Phenyl Ring |
| ~1450 | CH₂ Scissoring | Cyclohexyl & Methylene |
| ~1000 | Ring Breathing Mode | Phenyl Ring |
Computational Chemistry and Theoretical Studies of 4 Cyclohexylmethyl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as energies, geometries, and vibrational frequencies. researchgate.net For aniline (B41778) and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G**, have proven effective in providing detailed electronic and structural information. researchgate.netcuni.cz
DFT calculations are used to analyze the electronic landscape of 4-(cyclohexylmethyl)aniline, providing insights into its reactivity and intermolecular interactions. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO are critical in determining the electronic transitions and reactivity of a molecule. researchgate.net The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO's energy relates to the electron affinity and the ability to accept an electron. orientjchem.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, which acts as an electron-donating group. The LUMO is likely distributed over the aromatic ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. researchgate.netresearchgate.net It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP would show a region of negative potential (electron-rich) around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential, making them susceptible to nucleophilic interaction.
Bonding analysis through methods like Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. researchgate.net In this compound, such interactions would occur between the orbitals of the aniline ring and the substituents. DFT calculations also allow for the precise determination of geometric parameters, such as the C-N bond length, which is influenced by the electronic effects of the substituents. The presence of the electron-donating cyclohexylmethyl group can influence the electron density on the aniline ring.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value/Description |
| HOMO Energy | The energy of the highest occupied molecular orbital, indicating the molecule's capacity to donate electrons. Localized mainly on the aniline ring and nitrogen atom. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital, reflecting the molecule's ability to accept electrons. Distributed over the aromatic ring. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which is an indicator of molecular stability and reactivity. researchgate.net |
| Dipole Moment (µ) | A measure of the molecule's overall polarity, arising from the non-uniform distribution of charge. |
| MEP Negative Region | Located around the nitrogen atom of the amino group, indicating a site for electrophilic attack. researchgate.net |
| MEP Positive Region | Found on the hydrogen atoms of the amino group, suggesting sites for nucleophilic interactions. |
DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. cuni.cz By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and normal modes. uzh.ch These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. nepjol.info For aniline and its derivatives, DFT methods like B3LYP have shown good agreement with experimental IR and Raman spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set deficiencies. cuni.cz
For this compound, key vibrational modes would include:
N-H stretching: Typically observed in the 3300–3500 cm⁻¹ region.
Aromatic C-H stretching: Occurring above 3000 cm⁻¹.
Aliphatic C-H stretching: From the cyclohexyl and methylene (B1212753) groups, appearing below 3000 cm⁻¹.
C-N stretching: Found in the 1250–1350 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Cyclohexane (B81311) ring vibrations: Including rocking, scissoring, and wagging modes at lower frequencies.
The calculated Raman activities and IR intensities help in distinguishing between different vibrational modes. chemrxiv.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Amino (-NH₂) | Symmetric Stretch | 3350 - 3450 | Medium | Weak |
| Amino (-NH₂) | Asymmetric Stretch | 3450 - 3550 | Medium | Weak |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Cyclohexyl/Methyl | C-H Stretch | 2850 - 2960 | Strong | Strong |
| Aromatic Ring | C=C Stretch | 1580 - 1620 | Strong-Medium | Strong |
| Aromatic Ring | C=C Stretch | 1470 - 1520 | Strong-Medium | Strong |
| Methylene (-CH₂-) | Scissoring | 1440 - 1480 | Medium | Medium |
| Aniline | C-N Stretch | 1250 - 1350 | Strong | Medium-Weak |
DFT is instrumental in elucidating reaction mechanisms by calculating the potential energy surface, identifying transition states, and determining activation energy barriers. researchgate.net
C-N Bond Cleavage: The cleavage of the C(sp²)-N bond in aniline derivatives is a reaction of significant interest. Theoretical studies on aniline have shown that the direct cleavage of this bond has a high activation energy barrier, making it difficult to achieve under normal conditions. researchgate.net However, the presence of catalysts or co-adsorbed species like hydrogen can significantly lower this barrier. researchgate.net For this compound, DFT calculations could be used to model the C-N bond cleavage pathway, both directly and with catalytic assistance (e.g., using palladium catalysts). organic-chemistry.org Such studies would involve locating the transition state structure for the bond-breaking process and calculating the associated energy barrier, providing insights into the reaction kinetics. In many cases, hydrogenation of the aniline ring to form a cyclohexylamine (B46788) derivative precedes the C(sp³)-N bond cleavage, as the latter has a lower energy barrier. researchgate.net
Hydrosilylation: Hydrosilylation is a versatile reaction used in organic synthesis. nottingham.ac.uk While specific DFT studies on the hydrosilylation of this compound are not widely reported, the general mechanism for the hydrosilylation of related imines has been investigated. researchgate.net DFT could be employed to study the mechanism of reducing the imine analogue of this compound using a silane (B1218182) reagent and a metal catalyst (e.g., rhodium or iridium complexes). researchgate.netnottingham.ac.uk The calculations would help in understanding the catalytic cycle, including oxidative addition, insertion, and reductive elimination steps, and in determining the rate-limiting step by comparing the energy barriers of different pathways.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies for IR and Raman)
Molecular Dynamics Simulations and Conformational Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound. mdpi.comnih.gov
The molecule possesses several rotatable bonds, primarily between the cyclohexyl ring and the methylene bridge, and between the methylene bridge and the aniline ring. This flexibility allows the molecule to adopt various conformations. MD simulations can predict the most stable conformations and the energy barriers between them.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netdergipark.org.tr These models are built by correlating calculated molecular descriptors with experimentally measured activities or properties. mdpi.com
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, is a critical physicochemical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net QSPR models are frequently used to predict logP values for new compounds. orientjchem.org
For this compound, various computational methods can predict its lipophilicity. These predictions are based on different algorithms, such as those that use atomic contributions or topological indices. The predicted logP for this compound is approximately 3.5, indicating significant lipophilicity due to the presence of the large, nonpolar cyclohexylmethyl group. This property is important for its potential applications in areas like medicinal chemistry, where membrane permeability is a key factor.
Table 3: Predicted Physicochemical Parameters for this compound
| Parameter | Predicted Value | Significance |
| LogP (Octanol/Water Partition Coeff.) | ~3.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~26-29 Ų chemscene.com | Predicts transport properties; a value in this range is often associated with good cell permeability. |
| Number of Rotatable Bonds | ~3-4 chemscene.com | Relates to conformational flexibility, which can impact binding to biological targets. |
| Hydrogen Bond Donors | 1 (the -NH₂) | The molecule can act as a hydrogen bond donor. chemscene.com |
| Hydrogen Bond Acceptors | 1 (the N atom) | The molecule can act as a hydrogen bond acceptor. chemscene.com |
Correlation with Chemical Reactivity
Computational chemistry provides a powerful lens through which the chemical reactivity of this compound can be predicted and understood. By calculating various molecular properties and descriptors, a quantitative correlation with its reactivity in different chemical environments can be established. These theoretical insights are crucial for anticipating reaction outcomes, understanding reaction mechanisms, and designing new synthetic pathways.
Key electronic and structural parameters derived from computational models, such as Density Functional Theory (DFT), offer a direct correlation with the molecule's reactivity. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps are fundamental to this understanding.
The electronic effects of the substituents on the aniline ring are of particular importance. The cyclohexylmethyl group, being a saturated hydrocarbon, is primarily an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group. The amino group (-NH2) itself is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring.
Frontier Molecular Orbitals and Reactivity
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity.
HOMO: A higher HOMO energy indicates a greater willingness to donate electrons. The increased electron density on the aniline ring of this compound, due to the combined effects of the amino and cyclohexylmethyl groups, results in a relatively high HOMO energy. This suggests that the molecule is susceptible to attack by electrophiles.
LUMO: A lower LUMO energy suggests a greater ability to accept electrons. The LUMO energy provides insights into the molecule's reactivity towards nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.
Theoretical studies on similar aniline derivatives have demonstrated that electron-donating substituents increase the HOMO energy, making the molecule more reactive towards electrophilic substitution.
Electrostatic Potential Maps
Computational methods can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of high electron density (negative potential) around the nitrogen atom of the amino group and on the aromatic ring, particularly at the positions ortho to the amino group. These are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to act as hydrogen bond donors.
Research Findings on Reactivity
While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for predicting its behavior. For instance, studies on the aquathermolysis of cyclohexyl phenyl compounds have shown that linkages involving nitrogen (like in anilines) exhibit considerable reactivity, which can be catalyzed by acidic conditions. researchgate.net This reactivity is driven by the stability of intermediates, which can be modeled computationally.
The following interactive data table summarizes the kind of theoretical data that would be generated for this compound and how it correlates with its chemical reactivity.
| Computational Parameter | Predicted Value/Observation for this compound | Correlation with Chemical Reactivity |
| HOMO Energy | Relatively High | High susceptibility to electrophilic attack. |
| LUMO Energy | Moderate | Can act as a nucleophile in certain reactions. |
| HOMO-LUMO Gap | Relatively Small | Indicates high chemical reactivity. |
| Electron Density on N atom | High | The nitrogen atom is a primary site for protonation and alkylation. |
| Electron Density on Ring | Increased at ortho/para positions | Directs electrophilic substitution to these positions. |
| Dipole Moment | Non-zero | Indicates a polar molecule, influencing its solubility and interactions. |
Computational Approaches for Catalyst Design and Optimization
The principles of computational chemistry are instrumental in the rational design and optimization of catalysts for reactions involving this compound. frontiersin.org By modeling the interactions between the substrate, catalyst, and reaction intermediates, researchers can predict catalytic performance and devise strategies for improvement. This in silico approach significantly accelerates the discovery of new and more efficient catalysts, reducing the reliance on traditional trial-and-error experimentation. uib.no
Homogeneous Catalysis
In the realm of homogeneous catalysis, computational methods, particularly DFT, are used to elucidate reaction mechanisms and predict the activity of transition-metal complexes. uib.no For reactions involving this compound, such as cross-coupling or amination reactions, computational modeling can help in:
Ligand Design: The electronic and steric properties of ligands coordinated to a metal center are crucial for catalytic activity and selectivity. Computational screening can identify optimal ligand structures that, for example, facilitate the oxidative addition of a reactant or the reductive elimination of a product.
Reaction Pathway Analysis: By calculating the energies of reactants, transition states, and products, the entire catalytic cycle can be mapped out. This allows for the identification of the rate-determining step and provides insights into how the catalyst's structure can be modified to lower the activation energy of this step.
Solvent Effects: Computational models can also account for the influence of the solvent on the reaction, which can be critical for optimizing reaction conditions.
Heterogeneous Catalysis
For heterogeneous catalysis, where reactions occur on the surface of a solid catalyst, computational modeling helps in understanding the surface chemistry and identifying active sites. For reactions involving this compound, this could include:
Adsorption Energy Calculations: Determining how strongly this compound and other reactants bind to the catalyst surface is a key first step. These calculations can predict the most stable adsorption geometries and identify the atoms or functional groups involved in the interaction.
Surface Reaction Mechanisms: Computational simulations can model the elementary steps of a reaction on the catalyst surface, such as bond breaking and bond formation. This is essential for understanding how the catalyst facilitates the transformation of reactants into products.
Catalyst Screening: By calculating key descriptors of catalytic activity (e.g., binding energies of reaction intermediates), large numbers of potential catalyst materials can be screened computationally to identify the most promising candidates for experimental testing.
Case Study: Conceptual Catalyst Design for Selective Oxidation
A hypothetical application of computational catalyst design could involve the selective oxidation of the amino group of this compound. The goal would be to develop a catalyst that promotes this reaction without affecting the cyclohexyl or phenyl moieties.
Active Site Modeling: A computational model of the active site of an oxidation catalyst (e.g., a metal-oxo species) would be created.
Substrate Docking: this compound would be computationally "docked" into the active site to determine the most favorable binding mode.
Reaction Simulation: The reaction pathway for the oxidation of the amino group would be simulated, and the activation energies for each step would be calculated.
Catalyst Optimization: Based on the insights from the reaction simulation, the catalyst's structure could be modified (e.g., by changing the metal or its ligands) to lower the activation energy for the desired oxidation reaction and increase the energy barriers for undesired side reactions.
The following interactive data table illustrates how computational approaches can guide the design of catalysts for reactions with this compound.
| Catalytic Reaction Type | Computational Approach | Objective | Key Computational Data |
| Cross-Coupling | DFT calculations of catalytic cycle | Optimize ligand for Pd-catalyst | Transition state energies, reaction barriers |
| Hydrogenation | Surface adsorption and reaction modeling | Identify optimal metal surface | Adsorption energies, surface reaction pathways |
| Selective Oxidation | QM/MM modeling of enzyme active site | Design a biocatalyst for selective oxidation | Docking scores, substrate binding modes, activation energies |
By leveraging these computational tools, the development of catalysts for reactions involving this compound can be made more efficient and targeted, leading to the discovery of novel and improved synthetic methodologies.
Advanced Applications of 4 Cyclohexylmethyl Aniline and Its Derivatives in Materials Science
Polymer Chemistry and Polymer Additives
The structural features of 4-(cyclohexylmethyl)aniline and its derivatives make them versatile building blocks in polymer science. The amine functionality allows for their incorporation into polymer backbones or as pendant groups, while the cyclohexyl group can enhance properties such as thermal stability and mechanical strength.
Use as Crosslinking Agents
Crosslinking is a critical process in polymer chemistry that enhances the mechanical properties, thermal stability, and chemical resistance of polymeric materials. Aniline (B41778) derivatives can serve as effective crosslinking agents, particularly for epoxy resins and other thermosetting polymers. While direct studies on this compound as a primary crosslinking agent are not extensively documented, related aniline derivatives are known to be effective. For instance, anilinoquinoline aniline mustards have been shown to be highly efficient interstrand cross-linking agents. nih.gov These compounds are significantly more effective than traditional agents like melphalan. nih.gov The reactivity of the amine group in aniline derivatives allows them to react with epoxy groups or other reactive sites in a polymer matrix, forming a durable three-dimensional network. The bulky cyclohexylmethyl group in this compound could potentially influence the crosslinking density and the resulting polymer network's properties, such as its flexibility and impact resistance.
Monomers for Polymer Synthesis
The bifunctional nature of this compound, possessing a reactive amine group and a phenyl ring that can be further functionalized, makes it a candidate for the synthesis of various polymers. Polyaniline (PANI) and its derivatives are a well-studied class of conducting polymers. nih.govresearchgate.net The properties of these polymers can be tuned by modifying the aniline monomer. nih.govrsc.orgresearchgate.net Introducing a cyclohexylmethyl substituent onto the aniline ring can impact the resulting polymer's solubility, processability, and electronic properties due to steric and electronic effects. nih.govrsc.org
For example, polymers synthesized from aniline derivatives are often soluble in common organic solvents, which facilitates their processing into thin films for various applications. nih.govrsc.org The synthesis of polymers from functionalized aniline monomers, such as ortho-(1-methylbut-2-en-1-yl)aniline, has been demonstrated, resulting in polymers with interesting properties for sensor applications. nih.gov Similarly, this compound could be polymerized or copolymerized to create novel polyanilines or other polymer architectures like polyamides and polyimides, where the cyclohexyl group could impart improved thermal stability and mechanical toughness.
Table 1: Polymerization of Aniline Derivatives and Their Properties
| Monomer | Polymer | Key Properties | Potential Application |
| 2-(1-methylbut-2-en-1-yl)aniline | Poly[2-(1-methylbut-1-en-1-yl)aniline] | Soluble in organic solvents, sensitive to moisture and ammonia (B1221849). nih.govrsc.org | Chemical sensors. nih.govrsc.org |
| Aniline | Polyaniline (PANI) | Electrically conductive, redox activity, high stability. nih.govresearchgate.net | Energy-saving devices, sensors. nih.govresearchgate.net |
This interactive table will be updated as more research on polymers derived from this compound becomes available.
Antioxidants for Polymeric Materials
Polymers are susceptible to degradation upon exposure to heat, light, and oxygen, a process that can be mitigated by the addition of antioxidants. researchgate.net These additives function by scavenging free radicals and decomposing peroxides, thus inhibiting the autooxidation chain reaction. researchgate.net Phenolic and aminic compounds are well-known classes of primary antioxidants. nih.govchemrxiv.org
Derivatives of aniline can act as potent antioxidants for various polymeric materials. sigmaaldrich.com For instance, tetra(aniline)-based terpolymers have been synthesized and shown to possess tunable intrinsic antioxidant properties. sigmaaldrich.com The mechanism of action for aminic antioxidants involves the donation of a hydrogen atom from the N-H group to a peroxy radical, thereby terminating the degradation process. The presence of the cyclohexylmethyl group in this compound may influence its antioxidant activity and its compatibility with the polymer matrix. The selection of an antioxidant depends on the specific polymer and the intended application, with concentrations typically ranging from 0.01% to 2.0% by weight. researchgate.net
Electronic Materials and Organic Electronics
Organic semiconductors are carbon-based materials that exhibit semiconducting properties and are the foundation of organic electronics. wikipedia.org These materials are typically insulators in their pure state but can become semiconducting through charge injection from electrodes, doping, or photoexcitation. wikipedia.org Aniline and its derivatives have been explored for their potential in various organic electronic devices due to their tunable electronic properties. cas.org
Organic Light-Emitting Diode (OLED) Materials
Organic Light-Emitting Diodes (OLEDs) are a prominent technology in displays and lighting. frontiersin.orgmdpi.com The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, such as the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). nih.gov
Derivatives of aniline are frequently used in the development of materials for OLEDs. For example, triphenylamine (B166846) derivatives are commonly employed as hole-transporting materials. nih.gov The design of new molecules for OLEDs often involves incorporating different functional groups to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their charge transport properties. mdpi.com
Specifically, derivatives containing acridine (B1665455) and carbazole (B46965) moieties, which can be linked to aniline-type structures, have shown promise as both hole-transporting and host materials in phosphorescent OLEDs. nih.gov For instance, a material named TPA-2ACR, which incorporates dimethyl acridine and triphenylamine, has demonstrated excellent efficiencies as a hole-transporting material. nih.gov The introduction of a this compound core into such molecular designs could offer a pathway to new OLED materials with potentially enhanced thermal stability and morphological properties, which are crucial for device longevity and performance.
Table 2: Performance of an OLED Device Using an Aniline Derivative
| Device Layer | Material | Efficiency (cd/A) | Efficiency (lm/W) | External Quantum Efficiency (%) |
| Hole Transport Layer | TPA-2ACR | 55.74 | 29.28 | 21.59 |
| Reference Device HTL | TAPC | 32.53 | 18.58 | 10.6 |
| This table will be updated with data on OLEDs incorporating this compound derivatives as research progresses. |
Semiconductor Materials
The conductivity of organic semiconductors is a key parameter for their application in electronic devices. byjus.com Polyaniline is a well-known example of a semiconducting polymer whose electrical properties can be modulated over a wide range by protonation and oxidation state. researchgate.net The introduction of substituents on the aniline ring can significantly affect the polymer's structure and, consequently, its conductivity. nih.govrsc.org
The presence of a bulky, non-planar cyclohexylmethyl group on the aniline ring in poly(this compound) would likely decrease the extent of π-conjugation along the polymer backbone compared to unsubstituted polyaniline. This could lead to a wider bandgap and lower conductivity. However, such modifications can also improve the polymer's solubility and processability, which are often challenges with rigid-rod conducting polymers. nih.gov Furthermore, polymers based on substituted anilines have been investigated for their sensing capabilities, where changes in conductivity upon exposure to analytes are measured. nih.govrsc.orgresearchgate.net Therefore, materials derived from this compound could be explored for applications in chemical sensors or as components in other organic electronic devices where high conductivity is not the primary requirement but processability and stability are crucial.
Covalent Organic Framework (COF) Linkers
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with structures formed through strong, covalent bonds between organic building units. wikipedia.org The design and synthesis of COFs rely on the use of specific organic molecules, or "linkers," that dictate the resulting framework's topology and properties. tcichemicals.comtcichemicals.com While direct research on this compound as a COF linker is not extensively documented, the principles of COF synthesis suggest its potential utility. Aniline and its derivatives are commonly employed as amine linkers in the formation of imine-based COFs, which are known for their high chemical stability. tcichemicals.comgoogle.com
The synthesis of these frameworks often involves the condensation reaction between an amine and an aldehyde. tcichemicals.com The introduction of a bulky, non-planar group like the cyclohexylmethyl substituent from this compound could introduce significant steric hindrance. This steric influence can be a critical factor in controlling the crystallization process and the final three-dimensional structure of the COF. nih.gov For instance, the use of linkers with substituents has been shown to create COFs with enhanced rigidity and stable mesopores. nih.gov Furthermore, a strategy of using cyclohexane (B81311) as a linker unit in 2D COFs has been shown to suppress photoluminescence quenching by interrupting intralayer conjugation and interlayer interactions, leading to materials with enhanced emission properties. nih.gov This suggests that the incorporation of the cyclohexyl group from this compound could be a viable strategy to tune the optoelectronic properties of COFs for sensing applications. nih.gov
The general synthetic route for imine-based COFs involves the reaction of amine and aldehyde monomers under solvothermal conditions, often with an acid catalyst. wikipedia.orgnih.gov The precise conditions, such as the choice of solvent and the amount of catalyst, are crucial for obtaining highly crystalline materials. nih.gov
Table 1: Potential Role of this compound in COF Synthesis
| Feature of this compound | Potential Impact on COF Properties |
| Aniline functional group | Enables participation as an amine linker in imine-based COF synthesis. |
| Cyclohexylmethyl substituent | May introduce steric hindrance, influencing framework rigidity and porosity. |
| Non-planar, saturated ring | Could disrupt π-π stacking, potentially enhancing luminescence. |
Sensor Technologies
The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for the development of various sensor technologies.
Electrochemical sensors are devices that measure the change in an electrical property of an electrode in response to a specific analyte. The modification of electrode surfaces with specific chemical entities can significantly enhance their sensitivity and selectivity. nih.gov Aniline and its derivatives are frequently used to create conductive polymer films on electrode surfaces. researchgate.net These polymer-modified electrodes can then be used for the detection of various chemical species.
Gas sensors are critical for environmental monitoring, industrial safety, and various other applications. nih.gov Materials based on aniline and its derivatives have shown potential in the fabrication of gas sensors. bham.ac.uknih.gov These sensors typically operate on the principle of a change in electrical resistance or frequency upon exposure to a target gas. bham.ac.uknih.gov
While direct studies on this compound for gas sensing are limited, research on related aniline compounds provides a strong basis for its potential application. For example, aniline has been used as a dopant in polyvinyl acetate (B1210297) nanofibers to create a quartz crystal microbalance (QCM) sensor for formaldehyde (B43269) detection. bham.ac.uk The primary amine group of aniline is expected to interact with the target gas, leading to a change in the mass on the QCM, which is detected as a frequency shift. bham.ac.uk Similarly, polyaniline (PANI) and its composites with metal oxides like SnO₂ are widely investigated for detecting gases such as ammonia and benzene (B151609) vapor at room temperature. nih.gov The sensing mechanism involves the adsorption of gas molecules onto the surface of the PANI-based material, which alters its conductivity. nih.gov
The bulky and hydrophobic cyclohexyl group in this compound could potentially enhance the selectivity of a sensor by influencing the adsorption of specific gas molecules. The development of such sensors would involve depositing the sensing material onto a transducer (like a QCM or an interdigitated electrode) and then testing its response to various gases at different concentrations. bham.ac.uknih.gov
Table 2: Potential Gas Sensing Applications of this compound-Based Materials
| Target Gas | Potential Sensing Mechanism | Role of this compound Derivative |
| Formaldehyde | Interaction with the primary amine group leading to a mass change on a QCM. bham.ac.uk | Provides the reactive amine site for interaction. |
| Ammonia | Adsorption onto a conductive polymer film, causing a change in resistance. nih.gov | Can be polymerized to form a sensory film. |
| Benzene Vapor | Adsorption onto a hybrid material, leading to a change in resistance. nih.gov | Can be a component in a composite sensing material. |
Electrochemical Sensors (e.g., Modified Electrodes)
Catalysis
The field of catalysis has also benefited from the application of this compound and its derivatives, which can act as ligands for metal complexes or as components in larger catalytic systems.
The aniline nitrogen in this compound can coordinate with transition metals to form functional metal complexes. These complexes can exhibit catalytic activity in various organic transformations. rsc.orgnih.gov The steric and electronic properties of the ligand, which are influenced by the cyclohexylmethyl group, can play a crucial role in determining the catalytic activity and selectivity of the metal center. nih.gov
For example, aniline derivatives are used as stabilizing ligands for palladium(II)-N-heterocyclic carbene (NHC) complexes, which are highly active precatalysts for cross-coupling reactions. nih.gov The structural diversity of aniline scaffolds allows for the fine-tuning of the catalyst's performance. nih.gov The synthesis of such complexes typically involves reacting the aniline derivative with a suitable metal precursor. nih.gov The resulting complexes can then be characterized using techniques like X-ray crystallography to understand their geometry and electronic properties, which are key to their catalytic function.
Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal ion. researchgate.net Metal phthalocyanine (B1677752) complexes are known for their catalytic activity in various reactions, including oxidations. researchgate.net Substituted phthalocyanines, where functional groups are attached to the periphery of the macrocycle, can exhibit enhanced solubility and modified catalytic properties. researchgate.net
A derivative of this compound, 2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}aniline, has been used as a substituent in a tetra-substituted cobalt(II) phthalocyanine. researchgate.net This modification is intended to influence the electronic properties and solubility of the phthalocyanine complex. researchgate.netresearchgate.net Such substituted metallophthalocyanines can act as homogeneous catalysts. For instance, cobalt phthalocyanines are used in various catalytic processes due to the redox properties of the central metal ion. researchgate.net The aniline-derived substituent can modulate the catalytic activity of the metal center, making these complexes suitable for applications like the oxidation of phenols. researchgate.net
Ligands for Functional Metal Complexes
Dyes and Pigments
This compound and its derivatives are important intermediates in the manufacturing of a variety of dyes, particularly azo dyes. nih.gov The aniline moiety allows for diazotization and subsequent coupling reactions, which are fundamental processes in the synthesis of azo dyes. pbworks.com These synthetic dyes are widely used in the textile industry due to their consistent color and ability to dye synthetic fibers. pbworks.comijirset.com
Derivatives of this compound are used to create disperse dyes, which are sparingly soluble in water and suitable for coloring hydrophobic fibers. ajol.info The specific structure of the aniline derivative, including the presence of the cyclohexylmethyl group, can influence the final color and fastness properties of the dye. For instance, a novel series of monoazo disperse dyes prepared from N,N-dialkyl anilines and naphthol derivatives exhibited absorption maxima ranging from 450 nm to 612 nm. ajol.info
Furthermore, certain derivatives have been incorporated into more complex dye structures, such as phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds known for their stability and are used as dyestuffs. researchgate.net For example, a tetra-substituted cobalt(II) phthalocyanine was synthesized using 2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}aniline. researchgate.net The unique structure of these aniline derivatives allows for their use as versatile intermediates in various chemical syntheses for industrial applications, including pigments and specialty chemicals.
Table 1: Applications of this compound Derivatives in Dyes and Pigments
| Derivative Class | Dye Type | Key Features & Applications |
| Azo Dyes | Disperse Dyes | Utilized for their color brilliance and excellent fastness properties on hydrophobic textile fibers. ajol.info |
| Phthalocyanines | Pigments, Dyestuffs | High thermal stability and used in high-tech applications such as thermal printing screens. researchgate.net |
| General Aniline Derivatives | Intermediates | Serve as building blocks for complex organic molecules used in the production of various dyes and pigments. nih.gov |
Photovoltaic and Solar Cell Materials
Derivatives of aniline, including those structurally related to this compound, are being explored for their potential in photovoltaic and solar cell technologies. These compounds can be incorporated into various components of solar cells, contributing to their efficiency and stability.
One area of application is in dye-sensitized solar cells (DSSCs), where dye molecules absorb light and inject electrons into a semiconductor. While specific research on this compound in DSSCs is not prevalent, the broader class of aniline-based dyes is of interest.
More significantly, aniline derivatives are used in the development of organic photovoltaics (OPVs). core.ac.uk π-conjugated polymers, which can be synthesized from aniline derivatives, are noted for their tailorable electrical and optical properties, making them suitable for use in organic solar cells. mdpi.com
Furthermore, derivatives of aniline are investigated as components in perovskite solar cells, a rapidly advancing photovoltaic technology. researcher.life The performance of these cells can be influenced by the chemical structure of the organic components.
Phthalocyanine derivatives, which can be synthesized from aniline compounds like those derived from this compound, also have applications in photovoltaic solar cells. researchgate.net These materials can act as semiconducting pigments within the solar cell structure. researchgate.net
Table 2: Research on Aniline Derivatives in Photovoltaic Applications
| Application Area | Role of Aniline Derivative | Research Findings and Potential |
| Organic Photovoltaics (OPVs) | Component of π-conjugated polymers | Aniline-fluorene copolymers have been synthesized for use in solar cell technology. mdpi.com |
| Perovskite Solar Cells | Component of the perovskite structure | Aniline derivatives are studied for their potential to enhance the performance of these cells. researcher.life |
| Phthalocyanine-based Solar Cells | Semiconducting pigment | Phthalocyanine compounds derived from anilines are used due to their stability and photovoltaic properties. researchgate.net |
Liquid Crystal (LC) Materials
The synthesis of liquid crystal materials often involves the use of various chemical intermediates to create molecules with the desired mesomorphic properties. labinsights.nl Aniline derivatives are among the many building blocks used in the synthesis of liquid crystals. koyauniversity.org The structure of these molecules, which typically includes a rigid core and flexible tails, allows them to exhibit phases between a solid and a liquid, known as mesophases. cnrs.frcolorado.edu
While direct synthesis of liquid crystals from this compound is not widely documented, the general synthetic pathways for liquid crystals often involve aniline-type structures. For instance, Schiff-base liquid crystals can be synthesized from aniline derivatives. koyauniversity.org The molecular structure of the aniline, including substituents like the cyclohexylmethyl group, can influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. koyauniversity.orgtcichemicals.com
The development of new liquid crystal materials is driven by the need for specific properties in applications like displays and optical devices. mdpi.com Research in this area includes the synthesis of novel compounds and the study of their phase behavior. nih.govajchem-a.com The synthesis process for liquid crystals can involve multiple steps, starting from basic chemical raw materials to form intermediates, which are then used to create the final liquid crystal monomers. labinsights.nl
Table 3: Role of Aniline Derivatives in Liquid Crystal Synthesis
| Liquid Crystal Type | Role of Aniline Derivative | Key Structural Features |
| Schiff-Base Liquid Crystals | Starting material for synthesis | The aniline moiety reacts to form the imine linkage characteristic of Schiff bases. koyauniversity.org |
| Laterally Substituted Liquid Crystals | Intermediate for synthesis | The aniline ring can be substituted to create laterally branched liquid crystal materials. koyauniversity.org |
| General Thermotropic Liquid Crystals | Building block | Aniline derivatives contribute to the rigid core structure of calamitic (rod-like) liquid crystals. cnrs.fr |
Biological and Medicinal Chemistry Research Applications of 4 Cyclohexylmethyl Aniline Scaffolds Focus on Chemical Principles
Design and Synthesis of Bioactive Derivatives as Chemical Probes
The development of new therapeutic agents often begins with the identification of a "hit" compound, a molecule that shows some desired biological activity. The 4-(cyclohexylmethyl)aniline scaffold has served as a valuable starting point for the creation of such bioactive derivatives, which can be used as chemical probes to explore biological systems.
Pharmacophore Identification and Lead Optimization from a Chemical Structural Perspective
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. unina.it Identifying the pharmacophore is a critical step in drug design, as it allows chemists to design new molecules with improved potency and selectivity. unina.itnih.gov For derivatives of this compound, the key pharmacophoric features often include the aniline (B41778) nitrogen, which can act as a hydrogen bond donor or acceptor, and the cyclohexyl ring, which provides a bulky, hydrophobic element that can interact with specific pockets in a biological target. solubilityofthings.comwustl.edu
Structure-Activity Relationship (SAR) Studies Focusing on Chemical Structural Features
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. gardp.orgoncodesign-services.com By systematically synthesizing and testing a series of related compounds, researchers can build a detailed understanding of the SAR for a particular chemical scaffold. oncodesign-services.com
For this compound derivatives, SAR studies have revealed several key trends. For example, the size and conformation of the cyclohexyl group can have a significant impact on activity, with larger or more constrained ring systems sometimes leading to increased potency. researchgate.net The position and nature of substituents on the aniline ring are also critical, as they can influence the molecule's ability to interact with its biological target.
| Compound | Modification | Observed Activity |
| 1a | Parent benzyl (B1604629) inhibitor | Reference compound |
| 1aw | Small cyclopropylmethyl derivative | Less active than 1a researchgate.net |
| 1ax | Larger cyclohexylmethyl derivative | More active than 1a researchgate.net |
This table illustrates how modifications to the alkyl group in a series of farnesyltransferase inhibitors affect their activity.
Role as Intermediates for Complex Molecular Scaffolds with Biological Relevance
In addition to their direct use as bioactive compounds, this compound and its derivatives are valuable intermediates in the synthesis of more complex molecular scaffolds with a wide range of biological activities. mdpi.comnih.gov
Building Blocks for Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a major class of pharmaceuticals and agrochemicals. The aniline functionality of this compound makes it an ideal starting material for the construction of various nitrogen-containing heterocyclic systems. derpharmachemica.comresearchgate.net
Synthesis of Pyrimidine (B1678525), Pyrazole (B372694), and Quinazoline Derivatives
Pyrimidine Derivatives: Pyrimidines are a class of heterocyclic compounds that are found in a wide variety of biologically active molecules, including some anticancer and antiviral drugs. derpharmachemica.comnih.gov Derivatives of this compound can be used to synthesize substituted pyrimidines through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. organic-chemistry.orgorganic-chemistry.org For instance, 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidines have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), enzymes that play a key role in cell cycle regulation. researchgate.net
Pyrazole Derivatives: Pyrazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory and analgesic properties. jetir.orgdergipark.org.tr The synthesis of pyrazole derivatives often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govmdpi.com While direct use of this compound in pyrazole synthesis is less common, its derivatives can be incorporated into more complex structures that are then used to form the pyrazole ring.
Quinazoline Derivatives: Quinazolines are fused heterocyclic systems that are present in numerous natural products and synthetic compounds with diverse pharmacological properties. mdpi.comorientjchem.org The synthesis of quinazolines can be achieved through various methods, including the reaction of an anthranilic acid derivative with an amine. nih.govdergipark.org.tr this compound can be used as the amine component in these reactions to produce quinazolines with a cyclohexylmethyl substituent, which can be important for tuning the biological activity of the final compound.
| Heterocycle | General Synthetic Approach | Potential Biological Activity |
| Pyrimidine | Condensation with 1,3-dicarbonyls organic-chemistry.orgorganic-chemistry.org | Anticancer, Antiviral derpharmachemica.comnih.gov |
| Pyrazole | Reaction with hydrazines and 1,3-dicarbonyls nih.govmdpi.com | Anti-inflammatory, Analgesic jetir.orgdergipark.org.tr |
| Quinazoline | Reaction of anthranilic acids with amines nih.govdergipark.org.tr | Diverse pharmacological properties mdpi.comorientjchem.org |
This table summarizes the synthesis and potential applications of key heterocyclic derivatives of this compound.
Mechanistic Insights into Chemical Interactions with Biological Targets
Understanding how a molecule interacts with its biological target at the molecular level is crucial for designing more effective drugs. nih.gov The chemical features of this compound derivatives play a key role in these interactions. The aniline nitrogen can participate in hydrogen bonding with amino acid residues in the active site of an enzyme or receptor. The cyclohexyl group, with its non-polar nature, can engage in hydrophobic interactions, which are also important for binding affinity.
For example, in the case of CDK inhibitors based on the 2-arylamino-4-cyclohexylmethoxypyrimidine scaffold, X-ray crystallography has shown that the pyrimidine ring forms hydrogen bonds with the backbone of the enzyme, while the cyclohexylmethoxy group occupies a hydrophobic pocket. researchgate.net These specific interactions are critical for the potent inhibitory activity of these compounds.
Sustainable Chemistry and Environmental Considerations for 4 Cyclohexylmethyl Aniline
Green Chemistry Principles in Synthesis
The ethos of green chemistry, which promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is highly relevant to the synthesis of 4-(cyclohexylmethyl)aniline. researchgate.netresearcher.life Key principles such as prevention of waste, maximizing atom economy, using safer solvents, and designing for energy efficiency are central to developing more sustainable synthetic routes. researchgate.netacs.org
A Life Cycle Assessment (LCA) provides a holistic evaluation of the environmental impacts associated with a product over its entire life cycle, from raw material extraction to disposal. researchgate.netepa.gov For this compound, a comprehensive LCA would assess the environmental footprint of its synthetic pathways, typically involving the reaction of aniline (B41778) with a cyclohexylmethylating agent.
The environmental impact of producing the cyclohexyl moiety must also be considered. The production of raw materials for such chemical processes can be energy-intensive and may contribute to issues like water scarcity and pollution if not managed responsibly. pbl.nl A cradle-to-gate analysis of this compound would quantify impacts such as greenhouse gas emissions, water usage, and waste generation, providing a basis for comparing different manufacturing processes and identifying areas for improvement. mdpi.commdpi.com
Table 1: Hypothetical Comparative LCA Data for Aniline Production Routes
| Impact Category | Fossil-Based Aniline (per kg) | Bio-Based Aniline (per kg) |
| Global Warming Potential | 6.0 kg CO2 eq | 3.9 kg CO2 eq |
| Acidification Potential | Lower | Higher |
| Eutrophication Potential | Lower | Higher |
| This table is based on generalized data for aniline and serves as an illustrative example for the types of metrics considered in an LCA. researchgate.netresearchgate.net |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.org The goal is to design syntheses where a maximal number of atoms from the reactants are incorporated into the final product, thus minimizing waste. solubilityofthings.com
The synthesis of this compound can be achieved through various methods, such as the reductive amination of cyclohexanecarboxaldehyde (B41370) with aniline. researchgate.netrsc.org This method can exhibit good atom economy as the primary by-product is water. researchgate.net Catalytic processes are central to achieving high atom economy. acs.org
Waste minimization in the production of this compound involves a multi-faceted approach. solubilityofthings.com Key strategies include:
Process Redesign: Opting for catalytic routes over stoichiometric ones can dramatically reduce waste. acs.org For instance, using recyclable catalysts can minimize the generation of spent reagents. researcher.life
Solvent Recycling: Implementing closed-loop systems for solvent recovery can reduce solvent waste by a significant margin.
By-product Valorization: Exploring potential uses for any by-products generated during synthesis can turn a waste stream into a valuable resource. solubilityofthings.com
Good Housekeeping: Simple measures like maintaining an accurate chemical inventory to prevent over-purchasing and ensuring proper labeling to avoid generating unknown waste are effective starting points. imarcgroup.com
Table 2: Atom Economy of a Representative Reductive Amination
| Reactant 1 | Reactant 2 | Product | By-product | Theoretical Atom Economy |
| Cyclohexanecarboxaldehyde | Aniline | This compound | Water | ~91% |
| This is a theoretical calculation for a common synthetic route. Actual atom economy may vary based on specific reaction conditions and catalyst systems. |
Solvents often constitute the largest mass component in a chemical reaction and contribute significantly to the environmental impact of a process. researcher.life The selection of solvents for the synthesis of this compound should prioritize those with low toxicity, biodegradability, and reduced volatility. researchtrendsjournal.com Green solvents like water, ethanol (B145695), or glycerol (B35011) are increasingly considered as alternatives to traditional volatile organic compounds. mdpi.comneuroquantology.comunina.it For N-alkylanilines, polar aprotic solvents are often used; however, research into greener alternatives is ongoing.
Energy efficiency is another critical pillar of sustainable chemical production. Manufacturing processes for specialty chemicals can be energy-intensive. marketreportsworld.com Strategies to improve energy efficiency in the production of this compound include:
Catalyst Optimization: Employing highly active catalysts can lower reaction temperatures and pressures, thereby reducing energy consumption. marketreportsworld.com
Heat Integration: Utilizing heat generated from exothermic reactions to power other parts of the plant can significantly reduce external energy inputs. researchgate.net
Innovations in aniline production, such as vapor-phase technology, have demonstrated the potential for higher yields with lower energy input compared to traditional liquid-phase methods. emergenresearch.com Adopting such energy-efficient technologies for the production of its derivatives is a key step towards sustainability. imarcgroup.com
Atom Economy and Waste Reduction Strategies
Environmental Fate and Transport Studies
Understanding how this compound behaves in the environment is essential for assessing its potential risks. Environmental fate and transport studies investigate the persistence, degradation, and distribution of a chemical in various environmental compartments like water, soil, and air. dtic.milcanada.ca
Environmental monitoring provides real-world data on the presence and concentration of chemicals in the environment. For this compound, this would involve collecting and analyzing samples from water, soil, and sediment, particularly near manufacturing sites or areas of use. epa.gov Analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly used for the determination of anilines and their derivatives in environmental samples. epa.govthermofisher.com
While specific field study data for this compound is scarce, monitoring programs for aniline and other substituted anilines have been established. epa.gov These studies show that anilines can be found in industrial wastewater and receiving waters, although often at low concentrations. epa.govpublications.gc.ca The persistence of these compounds is governed by processes like microbial degradation and photo-oxidation. canada.ca Such monitoring efforts, if extended to include this compound, would be crucial for a comprehensive risk assessment. europa.euenv.go.jp
In the absence of extensive monitoring data, mathematical models can predict the environmental distribution of a chemical. epa.gov These models use a compound's physicochemical properties—such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow)—to estimate how it will partition between air, water, and soil. wiley.com
Quantitative Structure-Activity Relationship (QSAR) models are particularly useful for predicting the environmental behavior of compounds like this compound. tandfonline.comdoi.org By correlating the structural features of anilines with their known environmental properties, QSARs can estimate the potential for bioaccumulation, soil sorption, and atmospheric transport. researchgate.netresearchgate.net For instance, the lipophilic nature of the cyclohexylmethyl group would suggest a tendency for this compound to adsorb to soil and sediment organic matter. nih.gov Transport models can further simulate how the compound might move through a watershed or disperse in the atmosphere. mdpi.comczu.cz
Table 3: Predicted Environmental Properties and Tendencies of this compound
| Property | Predicted Value/Behavior | Implication for Environmental Distribution |
| Water Solubility | Low | Tends to partition out of water and into organic phases like sediment or biota. |
| Vapor Pressure | Low | Unlikely to be a significant atmospheric pollutant. |
| Log Kow | High | Potential for bioaccumulation in aquatic organisms and strong sorption to soil/sediment. |
| Biodegradation | Expected to be biodegradable | Persistence in the environment may be limited by microbial action. |
| These are predicted behaviors based on the structure of the molecule and data from similar aniline compounds. canada.canih.gov |
Future Research Directions for 4 Cyclohexylmethyl Aniline
Exploration of Novel and Greener Synthetic Pathways
The synthesis of substituted anilines is a cornerstone of chemical manufacturing. However, traditional methods often rely on harsh conditions or multi-step processes. Future research into 4-(cyclohexylmethyl)aniline will likely prioritize the development of more efficient and environmentally benign synthetic routes.
Key areas for investigation include:
Catalytic Reductive Amination and Hydroaminoalkylation : Developing advanced catalytic systems for the direct synthesis of this compound from readily available precursors is a promising direction. For instance, the catalytic reductive amination of cyclohexanecarboxaldehyde (B41370) with aniline (B41778) or the hydroaminoalkylation of cyclohexene (B86901) derivatives represents a more atom-economical approach compared to classical methods. acs.org Research could focus on using earth-abundant metal catalysts to enhance the sustainability of these processes. acs.org
Flow Chemistry : Implementing continuous flow reactors for the synthesis can significantly improve efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially increasing yields and reducing reaction times and waste generation.
High-Pressure Synthesis (Barochemistry) : The use of high hydrostatic pressure is an emerging green chemistry technique that can accelerate reactions and influence selectivity. rsc.org Exploring the synthesis of this compound under high-pressure conditions could lead to novel, solvent-minimized, and efficient production methods. rsc.org
Tandem Reactions : Designing one-pot tandem strategies, such as the in-situ generation of aza-p-quinone methides followed by a nucleophilic addition of a cyclohexyl Grignard reagent, could provide a direct and efficient route to 4-substituted anilines. nih.gov This minimizes intermediate purification steps, saving time, resources, and reducing waste.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Reductive Amination | High atom economy, use of readily available starting materials. acs.org | Development of non-precious metal catalysts, optimization of reaction conditions. |
| Continuous Flow Chemistry | Enhanced safety, scalability, improved yield and purity. | Reactor design, process optimization, integration with real-time analytics. |
| High-Pressure Synthesis | Reduced reaction times, potential for solvent-free conditions, unique selectivity. rsc.org | Investigating pressure effects on reaction kinetics and equilibrium, equipment design for industrial scale. |
| Tandem Reactions | Increased efficiency, reduced waste from fewer workup steps. nih.gov | Discovery of new compatible catalytic systems, expanding substrate scope. |
Development of Advanced Catalytic Applications and Systems
The inherent electronic and steric properties of this compound make it an interesting candidate as a ligand or modifier in catalytic systems. The nitrogen atom can coordinate to a metal center, while the bulky cyclohexylmethyl group can influence the steric environment around the metal, potentially controlling selectivity in catalytic transformations.
Future research in this area could involve:
Ligand Design for Cross-Coupling Reactions : Utilizing this compound as a building block for more complex phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The cyclohexyl group could create a specific steric pocket around a metal catalyst (e.g., Palladium, Nickel, or Copper), influencing the regioselectivity or enantioselectivity of reactions like Suzuki or Buchwald-Hartwig couplings. nih.gov
Organocatalysis : Investigating the potential of chiral derivatives of this compound as organocatalysts. The amine functionality is a common feature in many organocatalytic scaffolds, and the cyclohexyl group could impart unique stereochemical control.
Ruthenium-Based Hydrogenation and Amination : Ruthenium complexes are known for their high activity and selectivity in hydrogenation and amination reactions. arabjchem.org Using this compound as a ligand in novel ruthenium catalysts could lead to improved systems for the synthesis of complex amines and other valuable chemicals. arabjchem.org
Integration with Emerging Materials Science Fields
Aniline derivatives are fundamental components in a wide range of materials, including polymers, dyes, and liquid crystals. nih.gov The incorporation of the this compound moiety into novel materials is a fertile ground for future research.
Potential applications include:
Advanced Polymers : Incorporating this compound as a monomer or additive in polymers like polyanilines or polyimides. The bulky, non-polar cyclohexyl group could enhance properties such as solubility in organic solvents, thermal stability, and mechanical strength.
Liquid Crystals : The rigid aniline core combined with the flexible cyclohexylmethyl group is a structural motif found in some liquid crystalline compounds. Synthesizing and studying new liquid crystal candidates based on this scaffold could lead to materials with unique phase behavior and electro-optical properties.
Sensors and Electronic Materials : Substituted anilines can be used to create functionalized materials for chemical sensors. For example, a tetra-substituted cobalt(II) phthalocyanine (B1677752) containing a 2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}aniline moiety has been used in a modified electrode for electrochemical sensing. researchgate.net Future work could explore the use of this compound in similar systems, where the cyclohexyl group can modulate the material's interaction with specific analytes. researchgate.net
Advanced Computational Modeling and Predictive Studies
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. Applying these methods to this compound can unlock new research avenues.
Future computational studies could focus on:
Predicting Reactivity : Using Density Functional Theory (DFT) to model the electronic structure of this compound. This can help predict its reactivity in various chemical transformations, identify the most likely sites for electrophilic or nucleophilic attack, and understand reaction mechanisms. rsc.org
Designing Novel Catalysts : Employing molecular docking and molecular dynamics (MD) simulations to design ligands derived from this compound. These models can predict how a ligand will bind to a metal center and how the steric bulk of the cyclohexyl group will influence the transition state of a catalytic reaction, allowing for the rational design of highly selective catalysts.
Virtual Screening for Biological Activity : Using Quantitative Structure-Activity Relationship (QSAR) models and docking studies to screen virtual libraries of this compound derivatives for potential biological targets. This can prioritize the synthesis of compounds with a higher probability of being active as pharmaceuticals or biological probes.
Table 2: Application of Computational Methods
| Computational Method | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Understand electronic properties and reaction mechanisms. rsc.org | HOMO-LUMO gaps, charge distribution, transition state energies. |
| Molecular Dynamics (MD) | Assess conformational flexibility and interactions in a solvent or with a receptor. | Stable conformations, binding free energies, interaction patterns. |
| Docking & QSAR | Predict binding affinity to biological targets and guide derivative design. | Binding modes, structure-activity relationships, prioritization of synthetic targets. |
Expanding Scope in Bio-inspired Chemical Design and Probe Development
The structure of this compound serves as a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. Bio-inspired design, which draws inspiration from natural products and biological systems, offers a strategic approach to developing new functional molecules. rsc.orgrsc.orgharvard.edu
Future research directions include:
Scaffold for Drug Discovery : Using the this compound core as a "privileged structure" for the synthesis of compound libraries. acs.org This scaffold has been incorporated into molecules targeting a variety of diseases. For example, derivatives have shown activity as cyclin-dependent kinase (CDK) inhibitors for cancer therapy, potential agents for Alzheimer's disease, and antimicrobial synergists. mdpi.comnih.govresearchgate.net Further diversifying the substitutions on the aniline ring and the amino group could yield novel therapeutic candidates. mdpi.com
Development of Chemical Probes : Synthesizing fluorescently labeled or biotinylated derivatives of this compound to serve as chemical probes. These tools can be used to identify the biological targets of bioactive compounds and to study cellular processes, a key step in drug discovery and chemical biology. acs.org
Bio-inspired Catalysis : Designing catalyst systems that mimic enzymatic processes. For instance, a copper(I) complex featuring aniline-based ligands has been developed as a bio-inspired model for nitrite (B80452) reductase. rsc.org Exploring complexes with this compound could provide insights into how secondary coordination spheres, influenced by the cyclohexyl group, can modulate catalytic activity and substrate selectivity in a biomimetic fashion.
Q & A
Q. What are the common synthetic routes for 4-(cyclohexylmethyl)aniline, and how are reaction conditions optimized?
Synthesis typically involves multi-step processes such as nucleophilic aromatic substitution or alkylation of aniline derivatives. For example, cyclohexylmethyl groups can be introduced via Friedel-Crafts alkylation using cyclohexylmethyl halides under acidic conditions. Key parameters include temperature control (e.g., 60–80°C for optimal electrophilic reactivity) and catalysts like AlCl₃ . Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of the aniline moiety .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., para-cyclohexylmethyl group via ¹H NMR aromatic proton splitting) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis, particularly using ESI-MS or GC-MS .
- HPLC : To assess purity (>95% is standard for research-grade material) .
Q. How does the solubility profile of this compound influence experimental design?
The compound’s limited aqueous solubility (due to the hydrophobic cyclohexyl group) necessitates polar aprotic solvents like DMSO or DMF for biological assays. For synthetic reactions, toluene or dichloromethane is preferred. Co-solvents (e.g., ethanol-water mixtures) may enhance solubility in aqueous systems .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?
Contradictions often arise from assay variability (e.g., cell line specificity or concentration ranges). Mitigation strategies include:
- Dose-Response Curves : To establish EC₅₀/IC₅₀ values under standardized conditions.
- Structural Analog Comparison : Evaluate activity trends across derivatives with modified substituents (e.g., replacing cyclohexyl with phenyl groups) to isolate structure-activity relationships .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
The electron-donating cyclohexylmethyl group directs electrophiles to the para position. For meta substitution, use bulky directing groups or Lewis acids (e.g., FeCl₃) to alter electronic effects. Kinetic vs. thermodynamic control (via temperature modulation) can further refine selectivity .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage and application?
- pH Sensitivity : Protonation of the aniline group at acidic pH (<3) increases water solubility but risks oxidation. Neutral or slightly basic conditions (pH 7–9) are recommended for long-term storage .
- Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (-20°C) under inert gas .
Q. What computational methods are effective in predicting the reactivity of this compound in complex reactions?
- DFT Calculations : To map electron density and predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics Simulations : For solvent interaction analysis, particularly in biological membranes or catalytic environments .
Q. How can researchers resolve purification challenges for this compound contaminated with by-products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
